molecular formula C10H13NO2 B3269797 4-Amino-3-isopropylbenzoic acid CAS No. 51688-76-7

4-Amino-3-isopropylbenzoic acid

Cat. No. B3269797
CAS RN: 51688-76-7
M. Wt: 179.22 g/mol
InChI Key: DHLQZHQUSPLZRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-isopropylbenzoic acid is a chemical compound . It is used for research purposes.


Synthesis Analysis

The synthesis of 4-Amino-3-isopropylbenzoic acid and its derivatives has been studied . The final step of synthesis was carried out by microwave-assisted synthesis .


Molecular Structure Analysis

The molecular formula of 4-Amino-3-isopropylbenzoic acid is C10H13NO2 . It has a molecular weight of 179.22 .


Chemical Reactions Analysis

The chemical reactions of 4-Amino-3-isopropylbenzoic acid and its derivatives have been studied . The reaction mechanism of OH, NO3 and SO4 radicals with 4-Amino-3-isopropylbenzoic acid in atmospheric water droplets and that of OH radicals with 4-Amino-3-isopropylbenzoic acid in the atmosphere were studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Amino-3-isopropylbenzoic acid can be found in various databases .

Scientific Research Applications

Biosynthesis from α-Pinene

A study by Cheng et al. (2018) explored the biosynthesis of 4-isopropylbenzoic acid from α-pinene using a mutant strain of Pseudomonas veronii ZW. This research is significant in understanding the microbial metabolism of α-pinene and offers a method for microbial biosynthesis of 4-isopropylbenzoic acid, which could have implications in pollutant purification and resource recovery (Cheng et al., 2018).

Stereoselective Synthesis of Amino Acid Derivatives

Bazurin et al. (2004) conducted research on the stereoselective synthesis of trans-4-alkylcyclohexane carboxylic acids, which are derivatives of amino acids. This synthesis process has potential biological activity and could be used in the synthesis of modified peptides (Bazurin et al., 2004).

Vibrational Spectroscopy of Cryogenically Cooled Protonated Forms

Khuu et al. (2020) investigated the vibrational spectra of N- and O-protomers of cryogenically cooled 4-Aminobenzoic acid. This study is crucial for understanding the structure of these protomers and has applications in understanding small organic molecules with two protonation sites (Khuu et al., 2020).

Tetrazole-Containing Derivatives Synthesis

Research by Putis et al. (2008) on the molecule 4-amino-3-phenylbutanoic acid led to the creation of tetrazole-containing derivatives. This synthesis has implications in the creation of compounds with potential pharmaceutical applications (Putis et al., 2008).

properties

IUPAC Name

4-amino-3-propan-2-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6(2)8-5-7(10(12)13)3-4-9(8)11/h3-6H,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLQZHQUSPLZRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-isopropylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-3-isopropylbenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Amino-3-isopropylbenzoic acid
Reactant of Route 3
4-Amino-3-isopropylbenzoic acid
Reactant of Route 4
4-Amino-3-isopropylbenzoic acid
Reactant of Route 5
4-Amino-3-isopropylbenzoic acid
Reactant of Route 6
4-Amino-3-isopropylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.